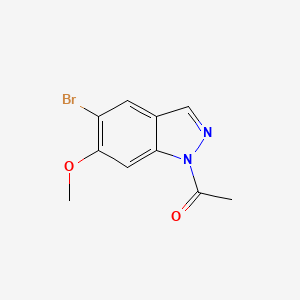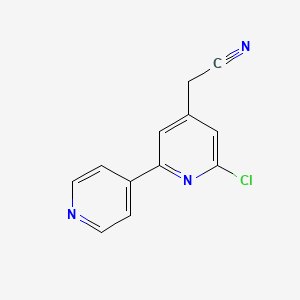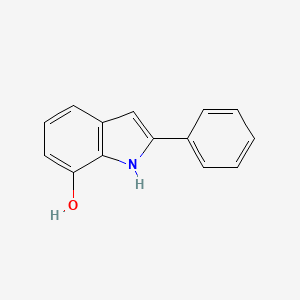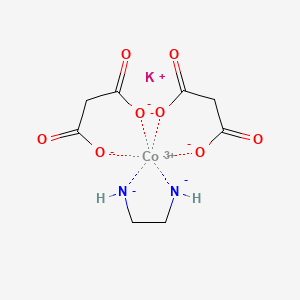
(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine is a compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds with the formula C5H5N. This particular compound is characterized by the presence of a pyridine ring substituted at the 2 and 4 positions with another pyridine ring and an oxyethanimine group, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine typically involves the reaction of 2-(pyridin-2-yl)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This allows for better control of reaction conditions and higher yields compared to batch processes.
化学反応の分析
Types of Reactions
(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of the N-oxide derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as fluorescent dyes and catalysts.
作用機序
The mechanism of action of (Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This can lead to a decrease in the production of specific metabolites, which can have therapeutic effects.
類似化合物との比較
Similar Compounds
2-(pyridin-2-yl)pyridine: A precursor in the synthesis of (Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine.
N-(2-pyridin-2-ylpyridin-4-yl)ethanamine: A reduced form of the compound.
2,4-dipyridyl: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the oxyethanimine group. This gives the compound distinct chemical and biological properties compared to other pyridine derivatives.
特性
分子式 |
C12H11N3O |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine |
InChI |
InChI=1S/C12H11N3O/c1-2-15-16-10-6-8-14-12(9-10)11-5-3-4-7-13-11/h2-9H,1H3/b15-2- |
InChIキー |
AFJFGEFIJFJXKO-LXOGZNDWSA-N |
異性体SMILES |
C/C=N\OC1=CC(=NC=C1)C2=CC=CC=N2 |
正規SMILES |
CC=NOC1=CC(=NC=C1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)


![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)







![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)


